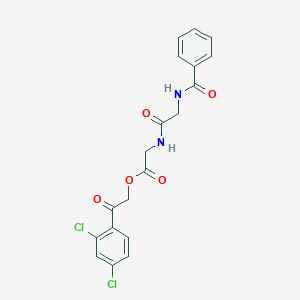![molecular formula C18H17BrN4O3S B3935342 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935342.png)
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Vue d'ensemble
Description
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide, also known as BNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BNTB is a thiol-reactive compound that can be used to identify and characterize thiol-containing proteins in biological systems.
Mécanisme D'action
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide reacts with thiol-containing proteins through a thiol-disulfide exchange reaction. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide contains a thiol-reactive group (carbonothioyl) that can react with the thiol group of cysteine residues in proteins. The reaction between 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide and thiol-containing proteins results in the formation of a stable thioether bond, which allows for the selective labeling of thiol-containing proteins.
Biochemical and Physiological Effects:
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to selectively label thiol-containing proteins in a variety of biological systems, including cells and tissues. The labeling of thiol-containing proteins with 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can provide valuable information about their function and regulation. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has also been used to study the redox state of thiol-containing proteins in biological systems. The redox state of thiol-containing proteins plays a crucial role in many biological processes, including oxidative stress, aging, and disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several advantages for lab experiments. It is a selective and sensitive probe for thiol-containing proteins, allowing for the identification and characterization of these proteins in complex biological systems. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is also easy to use and does not require specialized equipment or expertise. However, 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has some limitations. It can react with other thiol-containing molecules in biological systems, which can lead to nonspecific labeling. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide also requires the use of reducing agents, such as dithiothreitol or β-mercaptoethanol, to maintain the reduced state of thiol-containing proteins.
Orientations Futures
There are several future directions for the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in scientific research. One potential application is the development of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based probes for the imaging of thiol-containing proteins in living cells and tissues. The development of such probes could provide valuable information about the function and regulation of thiol-containing proteins in vivo. Another potential application is the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in drug discovery and development. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based assays could be used to screen for compounds that selectively target thiol-containing proteins, which could lead to the development of new drugs for the treatment of diseases. Finally, the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in combination with other labeling techniques, such as mass spectrometry, could provide a more comprehensive understanding of the function and regulation of thiol-containing proteins in biological systems.
Conclusion:
In conclusion, 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a thiol-reactive compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can selectively label thiol-containing proteins in complex biological systems, allowing researchers to study their function and regulation. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several advantages for lab experiments, including its selectivity and sensitivity, but also has some limitations. There are several future directions for the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in scientific research, including the development of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based probes for imaging and drug discovery.
Applications De Recherche Scientifique
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been used extensively in scientific research to identify and characterize thiol-containing proteins in biological systems. Thiol-containing proteins play a crucial role in many biological processes, including signal transduction, enzyme catalysis, and protein folding. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can selectively label thiol-containing proteins in complex biological systems, allowing researchers to study their function and regulation.
Propriétés
IUPAC Name |
2-bromo-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDVGFJSPTIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3935270.png)


![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3935292.png)

![N-[(5-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3935306.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3935337.png)

methanone](/img/structure/B3935349.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935353.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935359.png)
![N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3935363.png)

![2-methyl-5-(2-oxopropyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B3935379.png)